
metabolic pathways of niraparib hydrochloride
in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Niraparib hydrochloride

Cat. No.: B612085 Get Quote

An In-depth Technical Guide to the Metabolic Pathways of Niraparib Hydrochloride In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction
Niraparib, available as niraparib hydrochloride, is a potent, orally active inhibitor of poly(ADP-

ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes are

critical components of the cellular DNA damage response, and their inhibition by niraparib

leads to a phenomenon known as synthetic lethality in tumors with deficiencies in homologous

recombination repair pathways, such as those with BRCA1/2 mutations.[1][2] Approved for the

maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal

cancer, a thorough understanding of its in vivo absorption, distribution, metabolism, and

excretion (ADME) is crucial for optimizing its clinical application and managing potential drug-

drug interactions.[3][4] This technical guide provides a comprehensive overview of the

metabolic fate of niraparib in vivo, supported by quantitative data, detailed experimental

protocols, and pathway visualizations.

Pharmacokinetic Profile: A Summary of ADME
Properties
Niraparib exhibits a pharmacokinetic profile characterized by rapid absorption, extensive

distribution, a long elimination half-life, and clearance through multiple pathways.[3][5]
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Absorption: Following oral administration, niraparib is rapidly absorbed, with peak plasma

concentrations (Tmax) occurring approximately 2.5 to 4 hours post-dose.[6][7] It has a high

absolute oral bioavailability of approximately 73%, and its absorption is not significantly

affected by food.[4][5]

Distribution: Niraparib has a large apparent volume of distribution (Vd/F), estimated to be

between 1074 L and 1220 L in cancer patients, indicating extensive distribution into tissues.

[5] Plasma protein binding is approximately 83%.[5] Preclinical studies have shown that

tumor exposure to niraparib is significantly greater than plasma exposure, a property that

may contribute to its clinical efficacy.[8]

Metabolism: The biotransformation of niraparib is primarily mediated by carboxylesterases

(CEs), with a minimal role for cytochrome P450 (CYP) enzymes.[6][9][10] The primary

metabolic route is amide hydrolysis, followed by glucuronidation.[5][6]

Excretion: Elimination of niraparib and its metabolites occurs through both renal and fecal

routes.[4] Following a single radiolabeled oral dose, approximately 47.5% of the radioactivity

is recovered in the urine and 38.8% in the feces over 21 days.[4][5][11] The mean elimination

half-life (t½) is long, ranging from 36 to 51 hours, which supports a once-daily dosing

regimen.[5][12]

Primary Metabolic Pathways In Vivo
The in vivo metabolism of niraparib is a two-step process dominated by hydrolytic and

conjugative reactions. The oxidative pathway, often a major route for many small molecule

drugs, is negligible for niraparib.[6][9]

Phase I: Amide Hydrolysis: The principal metabolic transformation is the hydrolysis of the

amide moiety of niraparib, catalyzed by carboxylesterases (CEs).[5][10][13] This reaction

produces the major, but pharmacologically inactive, metabolite known as M1.[5][6]

Phase II: Glucuronidation: The M1 metabolite subsequently undergoes Phase II conjugation.

[1][5] Specifically, it is glucuronidated by UDP-glucuronosyltransferases (UGTs) to form the

M10 metabolite, which is a glucuronide of M1.[5][6] Both M1 and M10 are the major

circulating metabolites identified in human plasma.[1][5]
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The minimal involvement of CYP enzymes in niraparib's metabolism suggests a low potential

for drug-drug interactions with CYP inhibitors or inducers.[9][13]
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Fig. 1: Primary metabolic pathway of niraparib in humans.

Quantitative Metabolic Data
Quantitative analysis from clinical studies provides precise measurements of niraparib's

pharmacokinetic and disposition properties.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of Niraparib in Cancer Patients

Parameter Value Reference(s)

Absolute Bioavailability (F) ~73% [4][5]

Time to Peak Plasma Conc.

(Tmax)
2.5 - 4.0 hours [6][7]

Peak Plasma Concentration

(Cmax)
540 - 804 ng/mL [5][6]

Elimination Half-Life (t½) 36 - 95.6 hours [5][6][7]

Apparent Volume of

Distribution (Vd/F)
1074 - 1220 L [5]

Apparent Total Clearance

(CL/F)
8.39 - 16.2 L/h [5][7]
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Data are derived from studies involving a single oral dose of 300 mg.

Table 2: Mass Balance and Excretion of a Single 300 mg Oral Dose of [¹⁴C]-Niraparib Over 21

Days

Parameter Value Reference(s)

Mean Recovery in Urine (%

of dose)
47.5% [4][5][11]

Mean Recovery in Feces (% of

dose)
38.8% [4][5][11]

Total Mean Recovery (% of

dose)
86.3% [6][11]

Unchanged Niraparib in Urine

(% of dose)
~11% (over 6 days) [5]

| Unchanged Niraparib in Feces (% of dose) | ~19% (over 6 days) |[5] |

Key Experimental Methodologies
The characterization of niraparib's ADME profile was primarily established through a human

mass balance study using radiolabeled compounds.

Human Absorption, Metabolism, and Excretion (AME)
Study Protocol
A pivotal open-label, single-dose study (ClinicalTrials.gov identifier: NCT02476552) was

conducted to define the metabolic fate of niraparib.[6]

Study Population: The study enrolled six patients with advanced solid tumors.[6]

Dosing: Each patient received a single oral dose of 300 mg niraparib containing 100 μCi of

¹⁴C-labeled niraparib after an overnight fast.[6][11]

Sample Collection: Whole blood, plasma, urine, and feces were collected pre-dose and at

multiple time points for up to 504 hours (21 days) post-dose to ensure comprehensive
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recovery of the administered radioactivity.[6]

Measurement of Total Radioactivity: Total radioactivity (TRA) in all biological matrices was

quantified using Liquid Scintillation Counting (LSC). This method provides a mass balance

assessment by measuring the parent drug and all its metabolites collectively.[6][11]

Metabolite Profiling and Quantification:

Plasma, urine, and feces samples were analyzed using Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS).[6][11]

Separation was achieved on a C18 column with a gradient elution system.[6]

High-resolution mass spectrometry was used for the structural elucidation of metabolites.

[9]

A validated LC-MS/MS bioanalytical method was used for the specific quantification of

unchanged niraparib and its primary metabolite, M1, in plasma and urine.[6]

Pharmacokinetic Analysis: Plasma concentration-time data for total radioactivity, niraparib,

and M1 were analyzed using non-compartmental methods to determine key pharmacokinetic

parameters like Cmax, Tmax, AUC, and t½.[6]
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Bioanalytical Procedures
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Fig. 2: General experimental workflow for a human AME study.
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Related Signaling Pathways
While not a direct aspect of its metabolism, understanding the signaling pathways niraparib

influences is critical for drug development professionals.

PARP Inhibition: Niraparib's primary mechanism of action is the inhibition of PARP-1 and

PARP-2, disrupting the repair of DNA single-strand breaks. In cells with deficient homologous

recombination (HR), these unrepaired breaks lead to double-strand breaks during

replication, causing genomic instability and cell death (synthetic lethality).[1]

Induction of Ferroptosis: Recent research has uncovered a novel anti-tumor mechanism. In

the fatty acid-rich environment of the peritoneum, niraparib was found to upregulate the fatty

acid transporter CD36 in ovarian cancer cells.[14] This leads to excessive fatty acid uptake

and subsequent lipid peroxidation, ultimately inducing a form of programmed cell death

called ferroptosis, which contributes to its efficacy against metastatic lesions.[14]
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Fig. 3: Proposed signaling pathway for niraparib-induced ferroptosis.

Conclusion
The metabolic profile of niraparib hydrochloride is well-characterized, revealing a

straightforward in vivo pathway that is advantageous for a modern oncology therapeutic. Its

biotransformation is dominated by carboxylesterase-mediated hydrolysis to an inactive

metabolite (M1), which is then glucuronidated (M10). The negligible role of the cytochrome
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P450 system minimizes the risk of metabolism-based drug-drug interactions. Niraparib is

cleared by both renal and hepatobiliary pathways. This comprehensive understanding of its

ADME properties, combined with its high bioavailability and long half-life, provides a solid

foundation for its effective and safe use in the treatment of advanced cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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